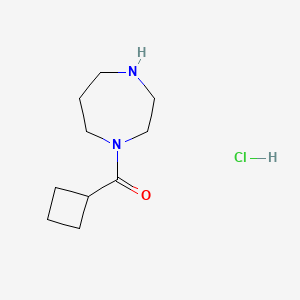

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride

Vue d'ensemble

Description

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of diazepanes It is characterized by a cyclobutyl group attached to a 1,4-diazepane ring, with a methanone group and a hydrochloride salt

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride typically involves the following steps:

Formation of the 1,4-diazepane ring: This can be achieved through the cyclization of appropriate diamines with suitable carbonyl compounds under acidic or basic conditions.

Introduction of the cyclobutyl group: This step involves the alkylation of the 1,4-diazepane ring with cyclobutyl halides or cyclobutyl alcohols in the presence of a base.

Formation of the methanone group: This can be done by reacting the cyclobutyl-substituted diazepane with a suitable acylating agent, such as acyl chlorides or anhydrides.

Conversion to hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and purification systems ensures consistent quality and high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the cyclobutyl group, using reagents such as alkyl halides or nucleophiles like amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base, nucleophiles in polar solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or substituted diazepanes.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer and Antituberculosis Activities

Derivatives of cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride have been synthesized and screened for biological activities, particularly against cancer cell lines and Mycobacterium tuberculosis. Reductive amination methods are commonly employed to synthesize these derivatives, which have shown significant anticancer and antituberculosis activities, indicating their potential as therapeutic agents .

Histamine H3 Receptor Modulation

The compound acts as a selective antagonist for the histamine H3 receptor, which is implicated in various neurological disorders. Research has demonstrated that compounds targeting this receptor can improve conditions such as cognitive deficits, sleep disturbances, and other neuropsychiatric disorders . This receptor modulation is crucial for developing treatments for diseases like Alzheimer's and Parkinson's.

Targeted Drug Delivery Systems

this compound is being explored as a carrier for targeted drug delivery systems. By conjugating this compound with active pharmaceutical ingredients (APIs), researchers aim to enhance the specificity and controlled release profiles of therapeutic agents. In vitro and in vivo studies have indicated improved therapeutic outcomes with these drug-carrier complexes .

Materials Chemistry

Coordination Polymers and Metal-Organic Frameworks (MOFs)

In materials chemistry, this compound serves as a linker in the synthesis of coordination polymers and MOFs. These materials exhibit unique properties suitable for applications in catalysis, sensing, and gas storage. The solvothermal synthesis approach allows for the formation of MOFs with specific pore sizes and functionalities, leading to excellent gas adsorption capacities .

Environmental Chemistry

Environmental Sensing and Catalysis

The compound's derivatives are being investigated for their potential use in environmental sensing applications. By incorporating this compound into coordination polymers, researchers have tested these materials for their ability to detect environmental pollutants and facilitate catalytic reactions that promote environmentally friendly processes .

Analytical Chemistry

Chromatographic Applications

this compound has been utilized as a stationary phase modifier in chromatography. Its incorporation into chromatographic columns enhances the separation efficiency of complex mixtures by improving interactions between analytes and the stationary phase. Studies have shown that modified columns exhibit superior resolution for various compounds .

Summary of Findings

The diverse applications of this compound demonstrate its significance across multiple scientific disciplines. Below is a summary table highlighting key applications:

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical Sciences | Anticancer & Antituberculosis | Significant activity against cancer cell lines; potential therapeutic agents |

| Histamine H3 Receptor Modulation | Potential treatment for cognitive deficits and sleep disorders | |

| Targeted Drug Delivery | Enhanced specificity and controlled release profiles in drug-carrier complexes | |

| Materials Chemistry | Coordination Polymers & MOFs | Unique properties for catalysis and gas storage; excellent adsorption capacities |

| Environmental Chemistry | Environmental Sensing | Materials capable of detecting pollutants; facilitating green catalytic processes |

| Analytical Chemistry | Chromatography | Improved separation efficiency and resolution in complex mixtures |

Mécanisme D'action

The mechanism of action of Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride can be compared with other similar compounds, such as:

Cyclobutyl(1,4-diazepan-1-yl)methanone: Lacks the hydrochloride salt, which may affect its solubility and bioavailability.

Cyclobutyl(1,4-diazepan-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group, leading to different chemical properties and reactivity.

Cyclobutyl(1,4-diazepan-1-yl)propanone: Contains a propanone group, which may result in different pharmacological and chemical behavior.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the modulation of various receptor systems. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Structure and Properties

This compound can be characterized by its unique molecular structure that incorporates a cyclobutyl group and a 1,4-diazepane moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may act as modulators of the CB2 receptor , which is part of the endocannabinoid system. The CB2 receptor is primarily associated with immune system regulation and has been implicated in various therapeutic applications, including pain relief and anti-inflammatory effects.

Key Findings on CB2 Modulation:

- Agonist Activity : Compounds that bind to the CB2 receptor can exhibit agonistic properties, leading to anti-inflammatory effects and pain modulation in preclinical models .

- Inverse Agonist Activity : Some compounds may also act as inverse agonists, potentially providing therapeutic benefits in conditions characterized by excessive receptor activity .

1. Pain Relief

Studies have shown that CB2 receptor activation can inhibit pain responses induced by thermal or other stimuli. For instance:

- Animal Models : In rodent models, selective CB2 agonists have been demonstrated to blunt pain responses effectively .

2. Anti-inflammatory Effects

CB2 receptor modulators have been explored for their potential to suppress inflammation:

- Case Studies : Research indicates that CB2 selective agonists can reduce inflammatory markers in various animal models .

3. Neuroprotective Effects

The expression of CB2 receptors in the central nervous system suggests a role in neuroprotection:

- Neuropathic Pain Studies : Activation of CB2 receptors has been linked to reduced neuropathic pain responses .

Clinical Implications

The pharmacological profile of this compound suggests potential applications in treating conditions such as:

- Chronic Pain : Due to its action on the CB2 receptor.

- Inflammatory Disorders : As a modulator of immune response.

- Neurological Disorders : Given its neuroprotective properties.

Data Table

Propriétés

IUPAC Name |

cyclobutyl(1,4-diazepan-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(9-3-1-4-9)12-7-2-5-11-6-8-12;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZBHERJFQZKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.